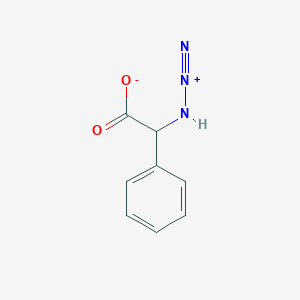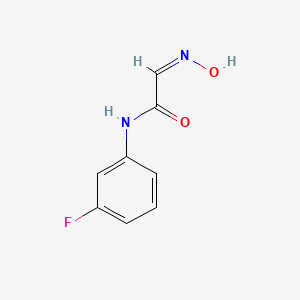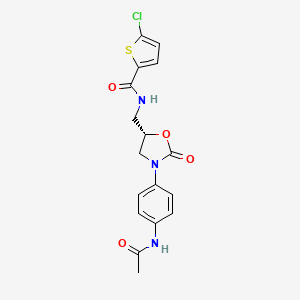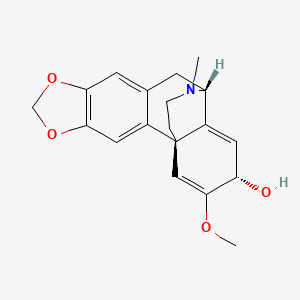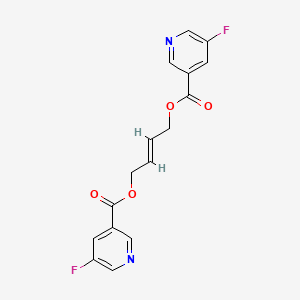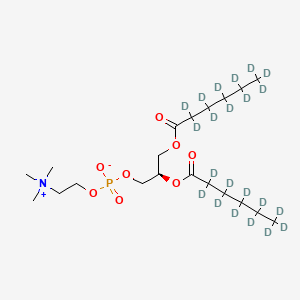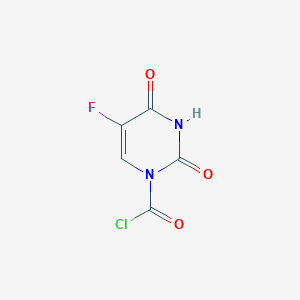![molecular formula C6H8N2O2S B13421721 2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]- CAS No. 59640-46-9](/img/structure/B13421721.png)
2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- can be achieved through a multi-step process. One common method involves the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as the starting material. The synthetic route includes the following steps:
Oxidation: The methyl group at the 6-position is oxidized.
Chlorination: The hydrogen at the 5-position is replaced with a chlorine atom.
Reduction: The formyl group at the 6-position is reduced.
Condensation: The reduced product is then condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be simple to operate and stable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce different functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- Triazole-pyrimidine hybrids
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is unique due to its specific functional groups and the resulting biological activities. Its methylthio group provides distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .
Propiedades
Número CAS |
59640-46-9 |
|---|---|
Fórmula molecular |
C6H8N2O2S |
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
6-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) |
Clave InChI |
UFFDUWYBBNRDNJ-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


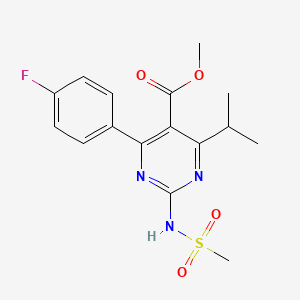
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
